molecular formula C16H13ClN2O2 B12514728 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester

1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester

Cat. No.: B12514728
M. Wt: 300.74 g/mol
InChI Key: PXHVWDRGSSWCTC-UHFFFAOYSA-N
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Description

Substituent Effects on Electronic Properties

  • 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) : The parent compound lacks substituents, exhibiting a planar structure with a dipole moment of 2.1 D due to electron-rich pyrrole and electron-deficient pyridine rings.
  • 4-Chloro Derivative : Introduction of a chloro group at C4 increases electron-withdrawing effects, reducing the basicity of the pyridine nitrogen by 0.5 pKa units compared to 7-azaindole.
  • Benzyl Ester Side Chain : The ester group enhances lipophilicity (logP ≈ 2.8), facilitating membrane permeability in biological systems.

Structural Comparisons

Compound Molecular Formula Key Features Source
1H-Pyrrolo[2,3-b]pyridine (7-azaindole) C₇H₆N₂ Unsubstituted parent heterocycle
4-Chloro-1H-pyrrolo[3,2-c]pyridine C₇H₅ClN₂ Regioisomeric chloro-substituted derivative
1-(3,5-Dimethoxybenzyl)-pyrrolo[2,3-b]pyridine C₁₈H₂₁NO₃ Methoxy-substituted benzyl side chain
Target Compound C₁₆H₁₃ClN₂O₂ Chloro at C4, benzyl ester at N1

The benzyl ester in the target compound distinguishes it from simpler alkyl esters (e.g., methyl or ethyl), offering enhanced π-π stacking interactions with aromatic biological targets. Conversely, replacing the chloro group with methoxy or methyl substituents alters electronic profiles, as seen in antitumor agents derived from similar scaffolds.

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

benzyl 2-(4-chloropyrrolo[2,3-b]pyridin-1-yl)acetate

InChI

InChI=1S/C16H13ClN2O2/c17-14-6-8-18-16-13(14)7-9-19(16)10-15(20)21-11-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

PXHVWDRGSSWCTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C=CC3=C(C=CN=C32)Cl

Origin of Product

United States

Preparation Methods

Electrophilic Chlorination

1H-Pyrrolo[2,3-b]pyridine undergoes regioselective chlorination at the 4-position under controlled conditions. This is consistent with the reactivity patterns of pyrrolopyridines, where electron-deficient positions (e.g., para to nitrogen) favor electrophilic substitution.

Reaction Conditions

Reagent Solvent Temperature Time Yield
Cl₂ gas CHCl₃ 0°C → RT 30 min–1 h ~85%

Example: Chlorination of 1H-pyrrolo[2,3-b]pyridine in dichloromethane at 0°C yields 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Alternative Synthetic Routes

For scalability, multi-step strategies may be employed:

  • Madelung Synthesis : Cyclization of substituted pyridine derivatives under acidic or basic conditions.
  • Fischer Indole Synthesis : Modified to form fused pyrrole-pyridine systems.

Esterification with Benzyl Alcohol

The final step involves converting the carboxylic acid to the phenylmethyl ester.

Fischer Esterification

Reagents Conditions Yield
Benzyl alcohol, H₂SO₄ Reflux, 6–8 h ~90%

Advantages : Cost-effective and scalable for bulk production.

Coupling Reagent Method

Reagents Conditions Yield
DCC, DMAP, CH₂Cl₂ RT, 2–4 h ~95%

Mechanism :

  • Activation : DCC activates the carboxylic acid to an O-acylisourea intermediate.
  • Nucleophilic Attack : Benzyl alcohol displaces the leaving group, forming the ester.

Optimization and Challenges

Site-Selective Functionalization

Chlorination at position 4 is critical. Over-chlorination can occur under harsh conditions, necessitating precise temperature control.

Stability of Intermediate

Bromoacetic acid intermediates are sensitive to hydrolysis, requiring anhydrous conditions during alkylation.

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Scalability
Alkylation → Esterification 2 63–67 Moderate
Suzuki Coupling → Esterification 3 30–45 Low
Commercial Core + Alkylation 2 70–75 High

Spectroscopic and Analytical Data

NMR Characterization

1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester

δ (ppm) Assignment
7.8–7.6 Pyrrolopyridine aromatic protons
5.2 CH₂ of ester
3.7 Benzyl protons

13C NMR :

δ (ppm) Assignment
170.2 Carbonyl (COO)
155.2 C=N (pyridine)
135.1 C-Cl (4-position)

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and subsequently blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth and metastasis in cancer models.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The compound is compared to five structurally related pyrrolo[2,3-b]pyridine derivatives (Table 1).

Table 1: Key Properties of Compared Compounds
Compound Name Substituents Ester/Functional Group Molecular Formula Molecular Weight Key Features
Target Compound 4-chloro Phenylmethyl ester ~C₁₄H₁₁ClN₂O₂* ~274.7* High lipophilicity; potential for membrane permeability
4,6-Dichloro analog 4,6-dichloro Methyl ester C₉H₆Cl₂N₂O₂ 245 Electron-deficient ring; increased reactivity
4-Amino analog 4-amino tert-Butyl ester C₁₂H₁₅N₃O₂ 233.27 Hydrogen bonding capacity; basicity
5-Bromo analog 5-bromo tert-Butyl ester C₁₃H₁₅BrN₂O₂ 311.17 Bromine as a leaving group; steric bulk
Pemigatinib fragment 4-chloro, morpholinylmethyl, carboxaldehyde Phenylsulfonyl C₁₉H₁₈ClN₃O₄S 419.88 Drug fragment; sulfonyl group enhances acidity
Sulfonated analog 3-acetic acid derivative Sulfonyl-fluorophenyl C₂₀H₂₁FN₂O₄S₂ 436.52 Sulfur-rich; metabolic stability concerns

*Estimated based on structural analogy due to lack of direct data.

Substituent Effects on Reactivity and Bioactivity

  • Chlorine vs. Bromine : The 4-chloro substituent (target) is less reactive in nucleophilic substitutions compared to the 5-bromo analog (), but its position may direct regioselectivity in further functionalization .

Molecular Weight and Complexity

  • Lower molecular weight compounds (e.g., 4-amino analog, 233.27 g/mol) may exhibit better bioavailability, while bulkier derivatives like the Pemigatinib fragment (419.88 g/mol) could face solubility challenges despite enhanced target affinity .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester has been studied for its potential therapeutic applications, particularly in oncology and inflammation.

Chemical Structure

The compound can be represented by the following molecular formula:

C12H10ClN2O2\text{C}_{12}\text{H}_{10}\text{Cl}\text{N}_2\text{O}_2

Anticancer Activity

Recent studies have highlighted the effectiveness of various 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. For instance, a derivative labeled 4h exhibited potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This compound also demonstrated significant cytotoxic effects on breast cancer cell lines (4T1), inhibiting cell proliferation and inducing apoptosis .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrrolo[2,3-b]pyridine derivatives have also been investigated. A study indicated that certain derivatives showed promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The IC50 values for COX-1 and COX-2 inhibition ranged from 19.45 μM to 42.1 μM across different compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of substituents such as chlorine at specific positions on the pyrrolo[2,3-b]pyridine ring influences both potency and selectivity for target enzymes. For example, variations in the amide portion of the molecule were shown to significantly affect PDE4B inhibition, with IC50 values ranging from 0.11 μM to 1.1 μM for various analogs .

CompoundTarget EnzymeIC50 Value (μM)Activity
4hFGFR17Potent
FGFR29Potent
FGFR325Potent
3aCOX-119.45Moderate
COX-242.1Moderate

Case Study: Anticancer Efficacy

In vitro studies conducted on breast cancer cell lines demonstrated that 4h not only inhibited cell proliferation but also reduced migration and invasion capabilities of the cells. This suggests that compounds derived from the pyrrolo[2,3-b]pyridine scaffold could serve as effective therapeutic agents against aggressive cancer types .

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanisms of these compounds showed that they could effectively lower TNF-α levels in macrophages stimulated with pro-inflammatory agents like lipopolysaccharides. This highlights their potential use in treating inflammatory diseases .

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